1-Bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene
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Overview
Description
1-Bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a propoxy group linked to an ethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene typically involves a multi-step process. One common method is the nucleophilic substitution reaction, where a bromobenzene derivative is reacted with a suitable nucleophile. For instance, the reaction of 1-bromo-4-nitrobenzene with 3-(2-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can introduce different functional groups.
Scientific Research Applications
1-Bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Industrial Chemistry: The compound can be utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. The pathways involved in these reactions depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(pentyloxy)benzene: Similar in structure but with a different alkoxy group.
4-Bromo-1-methoxy-2-(3-methoxy-propoxy)benzene: Another bromobenzene derivative with different substituents.
1-Bromo-2-[3-(4-ethoxyphenoxy)propoxy]benzene: A closely related compound with a different substitution pattern.
Uniqueness
1-Bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-bromo-4-[3-(2-ethoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-2-19-16-6-3-4-7-17(16)21-13-5-12-20-15-10-8-14(18)9-11-15/h3-4,6-11H,2,5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKHQVUYFMNNIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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